5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes amino, cyano, and nitrophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile can be achieved through a multi-step process. One efficient method involves a one-pot, three-component reaction. This method includes the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of amino and cyano groups allows for oxidation reactions, which can be catalyzed by agents such as hydrogen peroxide.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents used.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles. These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical and biological properties. The unique combination of amino, cyano, and nitrophenyl groups in 5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile makes it distinct and valuable for specific research applications .
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O2/c20-11-14(9-13-5-4-8-16(10-13)25(26)27)18-17(12-21)19(22)24(23-18)15-6-2-1-3-7-15/h1-10H,22H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIRYYSOSPGIJQ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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